Tecomine

Description

Contextualization within Monoterpene Alkaloid Research

Tecomine is classified as a monoterpene alkaloid. Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom, usually in a heterocyclic ring, and exhibit a wide range of physiological activities. Monoterpene alkaloids are a specific subclass where the alkaloid structure is derived, in part, from a monoterpene precursor (a compound with a C10 skeleton). Research into monoterpene alkaloids is a significant area within natural product chemistry, focusing on their isolation, structural elucidation, biosynthesis, and potential biological functions. This compound fits into this classification due to its chemical structure, which incorporates a monoterpene unit uni.lunih.govresearchgate.netrsc.org.

Historical Perspectives on this compound Discovery and Early Investigations

The history of natural product discovery is intertwined with traditional medicine and early phytochemical investigations nih.gov. While specific details regarding the very first isolation and characterization of this compound are not extensively documented in the provided search results, it is understood to have been identified as a constituent of Tecoma stans utep.eduresearchgate.netscribd.comresearchgate.net. Early research on this plant, particularly concerning its traditional uses, likely led to the investigation and subsequent discovery of its chemical components, including this compound utep.eduresearchgate.netmdpi.comworldscientific.com. Studies in the mid-20th century began to explore the chemical constituents of Tecoma stans, leading to the isolation of various compounds, including alkaloids like this compound and tecostamine mdpi.comresearchgate.net.

Taxonomic and Phytogeographical Distribution of this compound-Producing Flora

This compound is primarily associated with plants belonging to the genus Tecoma. The distribution of these plants is key to understanding the natural sources of this compound.

Tecoma stans (L.) Juss. ex Kunth, commonly known as yellow bells, trumpet flower, or yellow elder, is a prominent source of this compound utep.eduresearchgate.netresearchgate.netpharmaerudition.org. This plant is a shrub or small tree native to the Americas, with a wide distribution across tropical and subtropical regions utep.eduresearchgate.netkcl.ac.uk. It is found in Mexico, Central America, parts of the southern United States, and has been introduced to other tropical areas, including India utep.eduresearchgate.netresearchgate.netnih.gov.

Ethnobotanical records highlight the traditional uses of Tecoma stans in various cultures, particularly in Mexico and Central America utep.eduresearchgate.netkcl.ac.uk. Traditionally, different parts of the plant, including the leaves, flowers, and roots, have been used in folk medicine utep.edupharmaerudition.org. Notably, Tecoma stans has a history of traditional use for managing conditions like diabetes utep.eduresearchgate.netresearchgate.netresearchgate.netkcl.ac.uk. The presence of alkaloids like this compound and tecostamine in the leaves has been linked to the plant's traditional applications utep.eduscribd.comresearchgate.netnih.govcore.ac.uk.

Here is a summary of Tecoma stans:

| Aspect | Details |

| Scientific Name | Tecoma stans (L.) Juss. ex Kunth |

| Common Names | Yellow bells, Trumpet flower, Yellow elder, Tronadora |

| Family | Bignoniaceae |

| Native Distribution | Americas (Mexico, Central America, Southern USA) |

| Introduced Range | India, other tropical and subtropical regions |

| Parts Used in Tradition | Leaves, flowers, roots |

| Traditional Uses | Management of diabetes, urinary disorders, colds, fever, headache, etc. |

While Tecoma stans is the most well-documented source, research indicates that this compound is present in other plants within the Tecoma genus pharmaerudition.org. Additionally, related monoterpene alkaloids with similar structural features can be found in other plant families, particularly within the Apocynaceae nih.govnih.gov. These related alkaloids contribute to the broader field of monoterpene alkaloid research. Studies on the chemical constituents of different Tecoma species and other plants known to produce monoterpene alkaloids continue to identify new compounds and expand our understanding of their distribution in nature.

Tecoma stans (L.) Juss. ex Kunth: Botanical and Ethnobotanical Context

Significance of this compound in Modern Chemical Biology and Pharmaceutical Sciences

This compound holds significance in modern chemical biology and pharmaceutical sciences primarily due to its reported biological activities, particularly its association with glucose regulation utep.eduscribd.comresearchgate.netresearchgate.netnih.govcore.ac.ukresearchgate.netglobalresearchonline.net. Chemical biology utilizes chemical principles and tools to investigate biological systems cnio.esyale.edunih.govfrontiersin.org. In this context, this compound serves as a natural product probe that can be used to study biological pathways, such as those involved in glucose metabolism researchgate.netresearchgate.net.

Research has explored the potential of this compound and Tecoma stans extracts for their effects on blood glucose levels utep.eduscribd.comresearchgate.netresearchgate.netnih.govcore.ac.ukresearchgate.netglobalresearchonline.net. While some studies in animal models have suggested a hypoglycemic effect associated with this compound, the results can be varied and sometimes controversial depending on the specific study design and animal model used researchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, some research indicates that this compound can stimulate glucose uptake in adipocytes in vitro researchgate.netresearchgate.net. However, in vivo studies have sometimes shown inconsistent effects on glycemia, though a decrease in plasma cholesterol levels has been observed in some cases researchgate.netresearchgate.net.

The significance of this compound in pharmaceutical sciences lies in its potential as a lead compound for the development of new therapeutic agents, particularly for metabolic disorders researchgate.netglobalresearchonline.net. Natural products have historically been a rich source of drug leads nih.gov. The study of this compound's structure and biological activity can provide insights for designing synthetic analogs with potentially improved efficacy, specificity, and pharmacological properties. Furthermore, research into the biosynthesis of this compound can inform strategies for its sustainable production or the engineering of related compounds. Beyond its effects on glucose, studies on Tecoma stans extracts, which contain this compound, have also indicated other potential activities, including antioxidant, antimicrobial, and anti-inflammatory properties, suggesting a broader spectrum of biological interactions that this compound or other co-occurring compounds might influence utep.eduresearchgate.netnih.govglobalresearchonline.netnih.govjournalgrid.com.

While this compound itself may require further investigation to fully understand its pharmacological profile and therapeutic potential, its existence as a bioactive monoterpene alkaloid from a traditionally used medicinal plant makes it a compound of continued interest in chemical biology and the search for new pharmaceutical agents.

Extraction Techniques from Plant Matrices

Extracting this compound from Tecoma stans typically involves obtaining plant material, such as leaves, and applying solvent-based methods to isolate the target compounds. nih.govresearchgate.netunifi.it

Solvent-Based Extraction Approaches (e.g., Soxhlet, Maceration with varied solvents)

Various solvent-based techniques are employed for the initial extraction of this compound from dried and powdered plant material. Soxhlet extraction is one such method, where dried leaves are extracted using a solvent mixture like diethyl ether/ammonia (15%) in a specific ratio (e.g., 90:10) over several hours. nih.govunifi.it Maceration is another approach, involving soaking the pulverized dried leaves in a solvent, such as ethanol (B145695) or aqueous ethanol, for a period (e.g., 72 hours) with occasional stirring. nih.govresearchgate.net

Differential solubility in various solvents is often exploited during the extraction process. For instance, after initial extraction, the organic phase might be washed with water, treated with anhydrous sodium sulfate, and the solvent removed under reduced pressure. nih.gov Sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and diethyl ether, can be used to obtain different fractions. nih.gov The alkaloidal fraction, containing this compound, is often obtained by adjusting the pH of an aqueous phase to alkaline conditions (e.g., pH 12 with ammonia) and then extracting with an organic solvent like dichloromethane. nih.govunifi.it This crude alkaloidal fraction is then subjected to further purification. nih.gov

Optimization Strategies for Extraction Yields

While specific detailed optimization strategies for this compound extraction yields are not extensively detailed in the provided snippets, the general principles of extraction optimization in plant natural product chemistry involve exploring factors such as solvent type, solvent concentration, extraction time, temperature, and the ratio of plant material to solvent. researchgate.netethanolproducer.com The goal is to maximize the recovery of the target compound. The variability in the composition of the alkaloidal fraction of Tecoma stans depending on the plant's origin (e.g., Egypt vs. Brazil) highlights the potential impact of environmental factors and the importance of optimized extraction protocols for consistent yields. unifi.it Studies on optimizing the extraction of other plant compounds, such as polyphenols, demonstrate the use of techniques like response surface methodology to determine optimal conditions for temperature, time, and solid-to-solvent ratio to maximize yield. researchgate.net

Structure

3D Structure

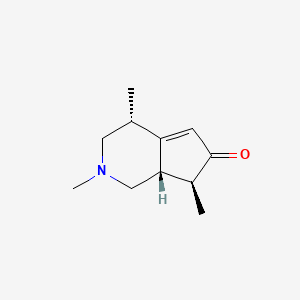

Properties

CAS No. |

6878-83-7 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(4R,7S,7aS)-2,4,7-trimethyl-3,4,7,7a-tetrahydro-1H-cyclopenta[c]pyridin-6-one |

InChI |

InChI=1S/C11H17NO/c1-7-5-12(3)6-10-8(2)11(13)4-9(7)10/h4,7-8,10H,5-6H2,1-3H3/t7-,8-,10-/m0/s1 |

InChI Key |

QGCAKXUASFKRJA-NRPADANISA-N |

SMILES |

CC1CN(CC2C1=CC(=O)C2C)C |

Isomeric SMILES |

C[C@H]1CN(C[C@@H]2C1=CC(=O)[C@H]2C)C |

Canonical SMILES |

CC1CN(CC2C1=CC(=O)C2C)C |

Synonyms |

tecomine tecomine citrate, (4alpha,7beta,7abeta)-(-)-isome |

Origin of Product |

United States |

Chromatographic Separation and Purification Methodologies

Column Chromatography Applications (e.g., Silica (B1680970) Gel, Flash Chromatography)

Column chromatography is a widely used technique for the purification of natural products, including alkaloids like this compound. nih.govunifi.itnih.govmoravek.com Silica gel is a common stationary phase for column chromatography in this context. unifi.it Crude alkaloidal fractions can be chromatographed on silica gel columns using mobile phases of varying polarity, often starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the proportion of a more polar solvent (e.g., methanol) to elute compounds based on their affinity to the stationary phase. unifi.it Different alkaloids, including this compound, can be eluted at different solvent concentrations. unifi.it

Flash chromatography is an advanced form of column chromatography that allows for faster separation and purification of secondary metabolites from crude plant extracts. researchgate.netmdpi.com This technique can be employed to isolate components from extracts, such as ethanolic extracts of T. stans leaves. researchgate.netmdpi.com

Advanced Preparative Chromatographic Techniques (e.g., HPLC, UPLC, LC-MS)

Advanced preparative chromatographic techniques offer higher resolution and efficiency for the purification of compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for achieving high levels of purity. upi.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. scribd.comnih.gov LC-MS methodologies are used in studies to isolate and identify bioactive components from plant extracts. scribd.com This technique is particularly valuable for the analysis of complex mixtures and can aid in the identification of compounds based on their mass-to-charge ratio. nih.gov The integration of LC with MS and Nuclear Magnetic Resonance (NMR) provides a comprehensive platform for the analysis and structural identification of compounds in complex mixtures. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Spectroscopic and spectrometric methods are crucial for confirming the identity and elucidating the structure of isolated this compound. researchgate.netnih.govunifi.itnih.govupi.eduanu.edu.aunih.govjeolusa.comchemrxiv.orgnih.govyoutube.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and structural fragments. nih.govanu.edu.aujeolusa.comyoutube.com LC-MS, as mentioned earlier, is a powerful tool that provides both separation and mass spectral data. scribd.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural characterization of organic compounds. nih.govupi.edunih.govanu.edu.aujeolusa.comchemrxiv.orgnih.govyoutube.com Both 1D NMR (e.g., ¹H NMR and ¹³C NMR) and 2D NMR techniques (e.g., COSY, TOCSY, HMBC, HSQC) are used to determine the connectivity of atoms, the types of protons and carbons present, and the stereochemistry of the molecule. nih.govupi.edunih.govchemrxiv.orgyoutube.com NMR provides detailed information about the structural moieties and their arrangement. nih.gov It is considered a definitive verification method for new compounds. jeolusa.com

Other spectroscopic techniques, such as Infrared (IR) spectroscopy and UV-Visible (UV-Vis) spectroscopy, can provide complementary information about the functional groups present in the molecule. anu.edu.auyoutube.comuii.ac.id While UV-Vis and FTIR can be used for metabolite tracing, their sensitivity might be limited for low-abundance compounds. uii.ac.id

The confirmation of isolated this compound is typically achieved through the analysis and interpretation of data obtained from a combination of these spectroscopic and spectrometric techniques, comparing the obtained data with reported values for this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

NMR spectroscopy is a crucial tool for determining the structure and stereochemistry of this compound. Analysis of both ¹H NMR and ¹³C NMR spectra provides detailed information about the types of protons and carbons present and their connectivity. nih.gov For instance, ¹H NMR spectra reveal characteristic signals for methyl groups and protons on carbon atoms within the ring system. nih.gov The coupling patterns and chemical shifts in the ¹H NMR spectrum help in assigning the positions and relative orientations of protons. nih.gov ¹³C NMR spectroscopy provides signals corresponding to each unique carbon atom in the molecule, aiding in the confirmation of the carbon skeleton and the presence of functional groups like the carbonyl. nih.gov Techniques like Attached Proton Test (APT) NMR can further assist in distinguishing between methyl, methylene, methine, and quaternary carbons. nih.gov While specific detailed NMR data for stereochemical assignments of this compound from the search results are limited, NMR is generally used to confirm the proposed structure and assign stereochemistry based on chemical shifts and coupling constants compared to known compounds or through 2D NMR experiments like COSY and HMBC.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. This compound has a molecular formula of C₁₁H₁₇NO and a molecular weight of 179.26. nih.govnih.gov Mass spectrometry provides the molecular ion peak, confirming the molecular weight. Fragmentation patterns observed in the mass spectrum can provide clues about the substructures present in the molecule. LC-MS has been used in the chemical profiling of Tecoma stans extracts, which would include the detection and analysis of alkaloids like this compound. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural analysis of this compound. IR spectroscopy helps in identifying the functional groups present in the molecule by detecting characteristic bond vibrations. For this compound, IR analysis has revealed peaks at specific wavenumbers, such as 3053.11, 1700, 1595, and 736 cm⁻¹. nih.gov The peak at 1700 cm⁻¹ is indicative of a carbonyl group (C=O), which is consistent with the structure of this compound. nih.gov UV-Vis spectroscopy can provide information about the presence of chromophores, such as conjugated double bonds or carbonyl groups, and their electronic transitions. This compound shows a UV absorption at 226 nm. nih.gov This absorption wavelength is consistent with the presence of a conjugated system, likely involving the carbonyl group and the double bond in its structure.

Here is a summary of some spectroscopic data for this compound:

| Spectroscopy Type | Key Data Points | Interpretation / Functional Group | Source |

| IR | 3053.11, 1700, 1595, 736 cm⁻¹ | C=O (1700 cm⁻¹) | nih.gov |

| UV-Vis | λmax 226 nm | Conjugated system (e.g., C=O + C=C) | nih.gov |

| ¹H NMR (CDCl₃) | 0.98 (3H, d, J 6.8), 1.15 (3H, d, J 7.0), 1.3 (2H, t, J 11.8), 1.9 (3H, s), 2.8 (H, m), 3.2 (1H, m), 3.3 (3H, m) | Characteristic proton signals for methyl groups and ring protons | nih.gov |

| ¹³C NMR | 11.52, 19.0, 29.8, 32.0, 33.8, 36.6, 50.9, 57.0, 146.2, 157.2, 181.0 | Signals for different carbon environments, including carbonyl (181.0) | nih.gov |

Chemodiversity and Analogues of this compound in Natural Sources

Tecoma stans is known to contain a variety of monoterpene alkaloids, exhibiting chemodiversity. mdpi.comnih.govresearchgate.net Besides this compound, several other related alkaloids have been isolated from this plant and other natural sources. researchgate.netpharmaerudition.org These analogues often share a similar monoterpene-derived pyridine (B92270) or cyclopentapyridine core structure but differ in functional groups or saturation levels.

Notable analogues of this compound found in natural sources include:

Tecostanine (B1217761): Isolated from Tecoma stans leaves and flowers. ingentaconnect.comnih.govresearchgate.netnih.govmdpi.com It has a molecular formula of C₁₁H₂₁NO. nih.gov

5β-Hydroxyskitanthine: Also isolated from Tecoma stans leaves and flowers. researchgate.netmdpi.comnih.govnih.gov It was historically referred to as Base C. researchgate.netnih.gov

Boschniakine (B93771): Found in Tecoma stans and Boschniakia rossica. researchgate.netpharmaerudition.orgmdpi.comresearchgate.netresearchgate.netthegoodscentscompany.commetabolomicsworkbench.orgnih.govresearchgate.netajol.info It is a monoterpene alkaloid with a molecular formula of C₁₀H₁₁NO. nih.gov

Dihydrothis compound: Isolated from Tecoma stans. researchgate.netnih.govresearchgate.net As the name suggests, it is a reduced form of this compound.

4-Hydroxythis compound (4-Hydroxytecomanine): Isolated from the fruits and leaves of Tecoma stans. nih.govnih.govresearchgate.net It is a hydroxylated derivative of this compound.

7-Hydroxyskitanthin: Isolated from the fruits of Tecoma stans. nih.govresearchgate.net

The alkaloid composition in Tecoma stans can vary depending on factors such as the plant's geographical origin. unifi.itresearchgate.net For example, the relative abundance of this compound and tecostanine has been observed to differ in plants grown in Egypt and Brazil. unifi.itresearchgate.net

Biosynthetic Pathways and Metabolic Engineering

Proposed Precursor Incorporation and Enzymatic Transformations

The biosynthesis of Tecomine, as a monoterpene alkaloid, is linked to the broader pathways of monoterpene and alkaloid synthesis in plants. While the specific enzymatic steps leading directly to this compound are not fully elucidated in the provided search results, the general principles of monoterpene alkaloid biosynthesis offer insights into the likely precursor incorporation and transformations involved.

Monoterpene Pathway Intermediates

Monoterpenes are derived from the universal precursor geranyl diphosphate (B83284) (GPP). ontosight.aimdpi.com GPP is formed from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. ontosight.aimdpi.com The MVA pathway is predominantly localized in the cytoplasm and endoplasmic reticulum, while the MEP pathway is typically found in plastids. mdpi.com Terpene synthases (TPS) catalyze the conversion of GPP into various monoterpenes through cyclization and rearrangement reactions. ontosight.aimdpi.com Given that this compound is classified as a monoterpene alkaloid, it is highly probable that intermediates from the monoterpene pathway, such as GPP or a derivative thereof, serve as a foundational structural unit for its biosynthesis.

Alkaloid Core Skeleton Formation

Alkaloids are a diverse group of nitrogen-containing compounds. nih.govwhiterose.ac.uk True alkaloids derive their nitrogen from amino acids, with the nitrogen atom typically part of a heterocycle. whiterose.ac.uk Pseudo-alkaloids, on the other hand, incorporate nitrogen at a later stage through enzymatic processes like transamination. whiterose.ac.uk Monoterpene indole (B1671886) alkaloids (MIAs), a related class of compounds, are biologically derived from strictosidine, which is formed by the condensation of tryptamine (B22526) (contributing the indole ring) and secologanin (B1681713) (produced from the monoterpene geraniol). researchgate.netnih.gov While this compound is a monoterpene alkaloid, it does not possess an indole ring, suggesting a different alkaloid core formation pathway compared to MIAs. The formation of the alkaloid core skeleton in this compound likely involves the incorporation of a nitrogen source, such as an amine derived from an amino acid, into a modified monoterpene structure. The precise enzymatic steps and the exact nitrogen precursor for this compound's unique bicyclic structure require further specific investigation beyond the general information on alkaloid biosynthesis provided. Studies on Tecoma stans callus tissues have investigated the biosynthesis of monoterpene alkaloids in this plant. plantsjournal.comrdmodernresearch.comijnrd.orgresearchgate.net

Enzymatic Activities and Gene Expression Profiles Associated with this compound Biosynthesis

Enzymatic activities are central to the biosynthesis of secondary metabolites like this compound. The conversion of pathway intermediates into the final product is catalyzed by specific enzymes. In the context of monoterpene alkaloid biosynthesis, enzymes like terpene synthases are crucial for forming the basic carbon skeleton. ontosight.aimdpi.com Subsequent modifications, such as oxidation, hydroxylation, and the incorporation of nitrogen, are carried out by other enzymes, potentially including cytochrome P450 oxygenases and enzymes involved in transamination or amine methylation. mdpi.comfrontiersin.org

Studies on Tecoma stans have identified various chemical constituents, including alkaloids and monoterpenes, suggesting the presence of the necessary enzymatic machinery for their synthesis. globalresearchonline.netplantsjournal.comrdmodernresearch.comijnrd.org Research into the biosynthesis of monoterpene alkaloids in Tecoma stans callus tissues has been conducted. plantsjournal.comrdmodernresearch.comijnrd.orgresearchgate.net While direct information on the gene expression profiles specifically linked to this compound biosynthesis is limited in the provided results, studies on other alkaloid pathways indicate that the expression of genes encoding biosynthetic enzymes is often regulated at the transcriptional level. nih.govfrontiersin.orgmdpi.com For instance, transcription factors can play a crucial role in controlling the expression of genes involved in alkaloid biosynthesis. nih.govfrontiersin.org

Molecular Mechanisms of Biosynthetic Regulation

The biosynthesis of secondary metabolites in plants is a tightly regulated process influenced by various factors, including developmental stage, environmental cues, and signaling molecules. ontosight.ainih.gov Molecular mechanisms governing biosynthetic regulation can involve transcriptional control, post-transcriptional modifications, and enzymatic regulation. ontosight.ainih.gov

In alkaloid biosynthesis, transcription factors, such as bHLH and MYB proteins, have been reported to regulate the expression of genes encoding biosynthetic enzymes. nih.gov Jasmonate signaling, for example, is an important pathway involved in the regulation of alkaloid biosynthesis in some plant species. nih.govmdpi.com While specific regulatory mechanisms for this compound biosynthesis were not detailed, it is likely subject to similar complex regulatory networks that control the flow of precursors and the activity of key enzymes in response to internal and external signals.

Strategies for Metabolic Engineering of this compound Production in Plant Systems

Metabolic engineering offers approaches to optimize the production of valuable plant secondary metabolites like this compound. nih.govd-nb.infonih.govrsc.orgchemrxiv.org Strategies can involve manipulating the expression of genes encoding biosynthetic enzymes, introducing genes from other organisms, or altering regulatory pathways to enhance the flux towards the desired compound. nih.govd-nb.infonih.govrsc.org

For alkaloids, metabolic engineering efforts have focused on characterizing, reconfiguring, and fine-tuning enzymatic pathways. nih.gov This can involve techniques such as combinatorial biosynthesis, codon optimization, and the expression of regulatory elements. nih.gov While specific examples of metabolic engineering directly targeting this compound production were not extensively detailed, the principles applied to other plant natural products, including other alkaloids and terpenoids, are relevant. nih.govd-nb.infonih.govrsc.orgchemrxiv.org

In Vitro Plant Cell and Tissue Culture Applications

Plant cell and tissue culture techniques provide an alternative or complementary approach for the production of plant secondary metabolites. fao.orgnih.goviaea.orgisaaa.orgmdpi.com These methods allow for the cultivation of plant cells, tissues, or organs under controlled aseptic conditions. iaea.orgisaaa.orgmdpi.com

Research on the production of monoterpene alkaloids in callus tissues of Tecoma stans has been conducted, indicating the potential of in vitro systems for this compound production. plantsjournal.comrdmodernresearch.comijnrd.orgresearchgate.net While achieving commercially viable production levels of secondary metabolites in plant cell cultures can be challenging, various approaches have been explored to increase productivity, including optimizing culture conditions and inducing differentiation. fao.org Somatic embryogenesis, a process where somatic cells develop into embryos in vitro, has also been explored in Tecoma stans cell cultures and is suggested as a potential tool for the production of bioactive secondary metabolites. researchgate.net

Genetic Manipulation and Pathway Elucidation through Omics Approaches

Genetic manipulation and omics technologies have become powerful tools for deciphering complex plant metabolic pathways, including those leading to alkaloid biosynthesis. researchgate.netosti.govnih.gov Genomics, transcriptomics, proteomics, and metabolomics provide comprehensive data that can be integrated to identify genes, enzymes, and intermediates involved in the production of specific compounds like this compound. researchgate.netmaxapress.commdpi.comrsc.org

Transcriptomics, which examines global gene expression patterns, can identify genes that are co-expressed with known pathway genes or that show differential expression in tissues or conditions where the target metabolite is produced. nih.govmaxapress.comrsc.org Co-expression analysis, a transcriptomic approach, can help to identify candidate genes involved in the same biosynthetic pathway. nih.govrsc.org For example, transcriptomic studies in Catharanthus roseus have been used to explore the differential biosynthesis of indole alkaloids and identify differentially expressed genes in the pathway. frontiersin.org

Metabolomics allows for the comprehensive profiling of metabolites present in a plant, providing direct evidence of the compounds produced and potentially revealing pathway intermediates. researchgate.netnih.govmaxapress.com By correlating metabolite profiles with gene expression data (transcriptomics) or protein abundance data (proteomics), researchers can link specific genes or enzymes to the production of particular metabolites. maxapress.comrsc.org

Integrating multiple omics datasets (genomics, transcriptomics, proteomics, metabolomics) provides a more holistic view of plant metabolism and is particularly useful for elucidating complex biosynthetic pathways. researchgate.netnih.govmdpi.comrsc.org These integrative approaches can help overcome the limitations of single-omics studies and facilitate the untargeted discovery of metabolic pathways. nih.govrsc.org Computational tools and bioinformatics are essential for analyzing the large datasets generated by omics technologies and for building models of metabolic networks. maxapress.commdpi.com

Genetic manipulation techniques, such as gene silencing or overexpression, can be used to functionally validate candidate genes identified through omics approaches. By altering the expression of a putative pathway gene and observing the effect on this compound production, researchers can confirm its role in the biosynthetic pathway. While the provided search results discuss genetic manipulation in the context of metabolic engineering and the study of other alkaloids, specific examples of genetic manipulation directly applied to this compound biosynthesis pathways were not prominently featured. mdpi.comfrontiersin.orgnih.govnih.gov However, the general principles and techniques described for other plant natural products are applicable to this compound.

Comparative Biosynthetic Analyses with Related Alkaloids

Comparative biosynthetic analyses with related alkaloids can provide valuable insights into the potential pathway of this compound. This compound is a monoterpene alkaloid, and comparing its biosynthesis to that of other monoterpene alkaloids or iridoid-derived compounds can reveal common enzymatic steps, intermediates, and regulatory mechanisms. whiterose.ac.uknih.gov

Monoterpene indole alkaloids (TIAs), such as those found in Catharanthus roseus, share a biosynthetic origin involving the iridoid pathway precursor secologanin. nih.govwhiterose.ac.ukfrontiersin.org Secologanin is formed from geraniol (B1671447) through a series of enzymatic steps catalyzed by enzymes like iridoid synthase and secologanin synthase. whiterose.ac.ukwikipedia.org While this compound is not an indole alkaloid, its monoterpene nature suggests a potential link to the iridoid pathway or a related monoterpene biosynthetic route. The presence of other monoterpene alkaloids like tecomanine and boschniakine (B93771) in Tecoma stans further supports the idea of a common monoterpene origin for these compounds. nih.govunifi.it

Studies on the biosynthesis of other alkaloid classes, such as isoquinoline (B145761) alkaloids or ipecac alkaloids, also highlight recurring themes in alkaloid biosynthesis, including the involvement of amine precursors and the formation of specific chemical scaffolds through reactions like the Mannich reaction. whiterose.ac.ukresearchgate.netsciencedaily.com Comparing the structural features of this compound to those of other alkaloids can offer clues about the types of enzymatic reactions likely involved in its formation.

Comparative genomics and transcriptomics can be used to compare gene clusters and gene expression patterns in plants that produce this compound versus those that produce related or unrelated alkaloids. researchgate.netsciencedaily.com Identifying conserved genes or gene families in this compound-producing plants and other monoterpene alkaloid producers could point to key enzymes in the this compound pathway. Research comparing the biosynthesis of ipecac alkaloids in two distantly related plant species, for instance, revealed that while both produced similar compounds, the specific enzymes and starting materials differed, suggesting independent evolution of the pathway. sciencedaily.com Such comparative studies are crucial for understanding the evolutionary origins and diversity of alkaloid biosynthetic pathways.

While detailed enzymatic steps specifically for this compound biosynthesis were not extensively found in the provided results, the general principles of monoterpene and alkaloid biosynthesis, along with the application of omics technologies and comparative analyses, form the basis for future research to fully elucidate the this compound biosynthetic pathway.

Synthetic Strategies for Tecomine and Its Analogues

Retrosynthetic Analysis of the Tecomine Scaffold

Retrosynthetic analysis is a powerful problem-solving technique employed in organic synthesis to design synthetic routes by working backward from the target molecule to simpler, readily available starting materials icj-e.orgub.eduwikipedia.orgchemistrydocs.comyoutube.com. This process involves identifying key disconnections (the reverse of bond-forming reactions) and transforming functional groups to simplify the molecular structure ub.eduwikipedia.org. For a complex bicyclic alkaloid like this compound, a retrosynthetic analysis would involve systematically breaking down the molecule's structure into manageable precursors.

The core structure of this compound features a fused cyclopentane (B165970) and tetrahydropyridine (B1245486) ring system, incorporating a ketone and multiple methyl substituents with specific stereochemical configurations uni.lunih.govncats.io. A retrosynthetic approach would consider potential disconnections that could be achieved through known synthetic reactions. For instance, disconnections around the ring fusion points or adjacent to the carbonyl group are common strategies in the synthesis of cyclic systems. Identifying suitable synthons, which are idealized reactive fragments, and their corresponding commercially available synthetic equivalents is a critical step in this analysis wikipedia.org. The complexity of the this compound scaffold necessitates careful consideration of the order of bond formation and the introduction of stereochemistry to control the final isomeric outcome.

Total Synthesis Approaches for this compound

Total synthesis involves the complete construction of a complex organic molecule from simpler, often commercially available, starting materials using a sequence of chemical reactions wikipedia.org. The total synthesis of natural products like this compound serves not only to provide access to the compound for study but also to validate and advance new synthetic methodologies wikipedia.org. While detailed accounts of the total synthesis of this compound were not prominently found in the immediate search results, the synthesis of similar complex alkaloids provides insight into the likely approaches.

Total synthesis strategies for bicyclic alkaloids often involve the construction of one ring followed by annulation to form the second ring, or a cascade reaction that forms both rings simultaneously. Key considerations include establishing the correct relative and absolute stereochemistry at the stereogenic centers and efficiently forming the required carbon-carbon and carbon-nitrogen bonds. Challenges in the total synthesis of complex alkaloids can include the need for multiple steps, each requiring optimization, and the potential for undesired side reactions or low yields mdpi.com.

Key Methodological Advances in Stereoselective Synthesis

Stereoselective synthesis is paramount in the construction of natural products with defined three-dimensional structures, as different stereoisomers can exhibit vastly different biological activities amazon.com. This compound possesses several stereocenters, meaning that any efficient synthesis must employ methodologies that control the formation of these centers with high fidelity nih.govncats.io.

Key methodological advances in stereoselective synthesis applicable to alkaloid synthesis include asymmetric catalysis, chiral auxiliaries, and the use of stereoselective reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and conjugate additions mdpi.comcapes.gov.brrsc.orgbeilstein-journals.org. For instance, asymmetric induction can be achieved by using chiral catalysts or reagents that favor the formation of one stereoisomer over the other amazon.com. The synthesis of related bicyclic nitrogen-containing compounds has successfully employed stereoselective approaches, such as the use of vinyl fluorides in Pauson-Khand reactions to introduce stereodefined quaternary centers uniovi.es. These methods are essential for building the this compound core with the correct configuration at each stereogenic center.

Challenges and Breakthroughs in Complex Alkaloid Synthesis

The synthesis of complex alkaloids like this compound presents significant challenges due to their intricate structures, multiple stereocenters, and often sensitive functional groups mdpi.com. Common challenges include the efficient construction of fused ring systems, the control of regioselectivity and stereoselectivity in multiple steps, and the introduction and manipulation of nitrogen atoms within the scaffold.

Breakthroughs in complex alkaloid synthesis often involve the development of novel reaction methodologies, the strategic use of protecting groups, and the design of convergent synthetic routes that assemble complex structures from simpler fragments late in the synthesis wikipedia.org. The application of transition metal catalysis, organocatalysis, and biocatalysis has provided powerful new tools for achieving difficult transformations with high efficiency and selectivity. Overcoming the challenges in synthesizing complex natural products requires a deep understanding of reaction mechanisms and creative synthetic design.

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthesis involves using a naturally occurring compound as a starting material for further chemical modification to produce analogues wikipedia.orgpsu.edu. This approach can be particularly useful when the natural product is available in reasonable quantities but requires structural modifications to improve its properties, such as potency, selectivity, or pharmacokinetic profile.

For this compound, semi-synthetic strategies could involve selective chemical transformations of the isolated natural product. Potential modifications might include derivatization of the ketone carbonyl, functionalization of the nitrogen atom, or modifications to the methyl substituents or the cyclopentene (B43876) ring. These modifications can introduce new functional groups or alter the existing ones, leading to a library of this compound analogues. Semi-synthesis allows for targeted structural variations based on the known scaffold, providing a directed approach to explore structure-activity relationships.

Combinatorial Chemistry and Library Synthesis for Structural Diversity

Combinatorial chemistry is a powerful approach for synthesizing large libraries of structurally diverse compounds by systematically varying building blocks and reaction conditions nih.govwikipedia.orgopenaccessjournals.comopenaccessjournals.comenamine.net. This methodology is widely used in drug discovery to rapidly generate a collection of compounds that can be screened for desired biological activities openaccessjournals.comopenaccessjournals.com.

While specific examples of combinatorial libraries based directly on the this compound scaffold were not found, the principles of combinatorial chemistry could be applied to generate libraries of this compound analogues. This would involve identifying key positions on the this compound structure that can be modified and then reacting a set of different building blocks at these positions using parallel synthesis or split-pool strategies wikipedia.orgenamine.net. By varying substituents on the core scaffold or incorporating different functional groups, a diverse library of this compound derivatives could be created. This approach allows for the rapid exploration of chemical space around the this compound structure to identify analogues with potentially enhanced properties.

Development of Novel Synthetic Methodologies Applicable to this compound Derivatives

The field of organic synthesis is continuously evolving with the development of novel methodologies that enable more efficient, selective, and sustainable chemical transformations ijrpr.com. These new methods can be highly valuable for the synthesis of complex molecules like this compound and its derivatives.

Examples of novel synthetic methodologies that could be applicable include new catalytic reactions, innovative cyclization strategies, and the use of flow chemistry or automation to improve reaction efficiency ijrpr.com. The development of new methods for asymmetric catalysis is particularly relevant for controlling the stereochemistry of the multiple chiral centers in this compound amazon.com. Furthermore, novel approaches for C-H functionalization or late-stage functionalization could allow for the introduction of diversity into pre-assembled this compound scaffolds chemrxiv.org. The application of a fluoro-Pauson-Khand reaction in the synthesis of fluorinated bicyclic systems related to this compound exemplifies how novel methodologies can provide access to structurally unique analogues uniovi.es. Continued research into novel synthetic methods holds promise for developing more concise and efficient routes to this compound and its analogues.

Molecular and Cellular Pharmacology of Tecomine

Investigation of Receptor Binding Profiles and Ligand-Target Interactions

Investigation into how tecomine interacts with biological targets is crucial for understanding its mechanisms of action. While comprehensive receptor binding profiles for this compound are not extensively documented in the provided search results, some studies have explored its interactions with enzymes and utilized computational methods to predict potential binding targets.

In Vitro Receptor Affinity and Occupancy Studies

Detailed in vitro studies specifically quantifying the receptor affinity and occupancy of this compound are not prominently featured in the search results. However, research on Tecoma stans extracts and isolated compounds, including this compound, has sometimes involved in vitro assays to assess biological activities that imply interaction with cellular targets. For instance, this compound has shown an in vitro hypoglycemic effect by stimulating glucose uptake in rat adipocytes mdpi.com. This observed effect suggests interaction with components of the glucose uptake machinery or related signaling pathways within these cells. Another study on tecostanine (B1217761), another alkaloid from Tecoma stans, indicated only moderate affinity to the nicotinic receptor and no significant interaction with opioid receptors (mu type) researchgate.net. While this is for a related compound, it highlights the approach of investigating receptor interactions.

Molecular Docking and Computational Modeling of this compound-Target Complexes

Molecular docking and computational modeling have been employed to predict the potential binding interactions of compounds found in Tecoma stans, including this compound, with various protein targets dntb.gov.uaresearchgate.netpakbs.org. These in silico methods provide insights into the likely binding modes and affinities of ligands to target proteins.

Molecular docking studies have been conducted for compounds from Tecoma stans against targets such as acetylcholinesterase (AchE), an enzyme involved in neurotransmission, and the SARS-CoV-2 spike protein researchgate.netnih.govaast.edu. While these studies might include this compound as one of the compounds analyzed, the primary focus in some instances has been on other constituents like luteolin (B72000) and quercetin (B1663063) in the context of anti-Alzheimer's potential via AchE inhibition researchgate.net. Molecular docking aims to predict the optimal binding pose of a ligand within a protein's binding site and estimate the binding affinity based on scoring functions mdpi.comduke.edunih.gov. This approach can help identify potential molecular targets and provide a theoretical basis for observed biological activities researchgate.netnih.gov. For example, molecular docking studies have revealed binding affinities of various Tecoma compounds to the SARS-CoV-2 spike protein-ACE2 complex nih.govaast.edu.

These computational studies, while valuable for target hypothesis generation and understanding potential interactions, require experimental validation through in vitro binding assays to confirm the predicted affinities and interactions.

Elucidation of Cellular Signaling Pathway Modulation

Understanding how this compound influences intracellular signaling pathways is key to explaining its cellular effects. Research suggests this compound can modulate pathways related to glucose metabolism and potentially inflammatory responses.

Analysis of Intracellular Second Messenger Systems

Direct evidence detailing the specific effects of this compound on intracellular second messenger systems (such as cAMP, IP3, or DAG) is not extensively provided in the search results. However, its reported effects on glucose uptake and enzyme activities imply downstream modulation of signaling cascades that involve second messengers. For instance, the regulation of enzyme activities like kinases and phosphatases often occurs within complex signaling networks that utilize second messengers mgcub.ac.in.

Studies on alkaloids from Tecoma stans have suggested they stimulate GLUT-transporter translocation by potentially activating AMP-activated protein kinase (AMPK), a cellular energy sensor and glucose transporter regulator semanticscholar.org. This activation can influence glucose uptake and modulate insulin (B600854) secretion, indicating an impact on pathways that might involve second messengers semanticscholar.org. Another study suggested alkaloids stimulate GLUT4 translocation via activation of the AKT (Ser473)-dependent signaling pathway semanticscholar.org. These findings point towards the involvement of signaling cascades that likely include the modulation of second messengers, although the specific effects of this compound on these molecules are not explicitly detailed in the provided text.

Assessment of Cellular Responses and Phenotypic Effects in Model Systems

Studies have assessed the effects of this compound and Tecoma stans extracts on cellular responses and observed phenotypic changes in various model systems, primarily focusing on effects related to diabetes and inflammation.

This compound has been shown to stimulate glucose uptake in peripheral tissues worldscientific.com. In vitro studies using normoglycemic rat adipocytes demonstrated that this compound significantly stimulated the basal rate of glucose uptake mdpi.comtype2solution.com. This effect on glucose absorption in adipocytes highlights a direct cellular response to this compound semanticscholar.org.

Research using Tecoma stans extracts, which contain this compound, has also explored effects on inflammatory responses and cell proliferation in various cell lines researchgate.netresearchgate.net. Extracts have shown antioxidant and anti-proliferative activities against certain cancer cell lines, such as human hepatocarcinoma (Hep-G2) and breast carcinoma (MCF-7) cells researchgate.netresearchgate.net. Some compounds from Tecoma stans were also found to inhibit nitric oxide (NO) generation in stimulated macrophages, indicating potential anti-inflammatory effects researchgate.net.

The observed cellular and phenotypic effects, such as increased glucose uptake or altered cell proliferation, are considered downstream consequences of this compound's interactions with its molecular targets and the subsequent modulation of cellular signaling pathways. Model systems, including isolated cells (e.g., adipocytes, macrophages, cancer cell lines) and potentially animal models (though in vivo effects were to be excluded as per instructions, the in vitro/cellular work often stems from such broader studies), are used to investigate these cellular responses mdpi.comtype2solution.comresearchgate.netresearchgate.net.

These studies collectively provide evidence for the biological activities of this compound at the cellular level, demonstrating its potential to influence key physiological processes, particularly glucose metabolism and cellular growth/inflammation, through interactions with specific molecular targets like enzymes.

Studies on Glucose Uptake Mechanisms in Adipocyte Models

Studies have investigated the effects of this compound on glucose uptake, particularly in adipocyte models. Isolated this compound has been shown to exert a potent stimulating effect on the basal glucose uptake rate in rat adipocytes from normoglycemic rats. nih.gov This effect was observed with an EC50 value of 6.79 × 10-9 M. nih.gov In contrast, other alkaloids isolated from T. stans, such as 5β-Hydroxyskitanthine and Boschniakine (B93771), did not show activity in this in vitro assay up to a concentration of 100 µM. nih.gov While animal studies using db/db mice did not show a modification in glycemia with this compound, the in vitro results on adipocytes suggest a direct cellular effect on glucose transport. nih.gov Extracts of Tecoma stans have also been reported to enhance glucose uptake in both insulin-sensitive and insulin-resistant murine and human adipocytes. nih.gov The mechanism underlying insulin-stimulated glucose uptake in adipocytes involves the translocation of the glucose transporter GLUT4 from intracellular storage vesicles to the plasma membrane. nih.gov While the precise molecular targets of this compound in this process require further elucidation, the observed stimulation of basal glucose uptake in adipocytes highlights a potential area of its pharmacological activity.

Molecular Mechanisms of Cellular Antiproliferative Effects

Extracts from Tecoma stans, which contain this compound, have demonstrated antiproliferative effects against various cancer cell lines. nih.govscribd.comuni.luchem960.com Investigations into the methanolic flower extract of T. stans showed significant cytotoxic activity against Vero and HEP-2 cell lines in vitro. scribd.com Another study reported cytotoxic activity of T. stans extract against the lung cancer cell line (A549), with increased cytotoxic activity observed at higher concentrations. uni.luchem960.com For instance, at a concentration of 100 µg/mL, the extract showed 99% cell inhibition. chem960.com The antiproliferative effects of these extracts are potentially attributed to the presence of various phytochemicals, including flavonoids, phenolic compounds, and alkaloids like this compound. scribd.comuni.lu While the exact molecular mechanisms by which this compound contributes to these effects are still under investigation, potential pathways suggested for plant-derived anticancer agents include carcinogen inactivation, antiproliferative effects, cell cycle arrest, induction of apoptosis and differentiation, inhibition of angiogenesis, antioxidation, and reversal of multidrug resistance. scribd.com

Investigation of Antimicrobial Mechanisms against Pathogenic Microorganisms

This compound and extracts from Tecoma stans have exhibited antimicrobial activity against a range of pathogenic microorganisms, including both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net Isolated this compound has shown antibacterial activity, inhibiting the growth of E. coli and B. subtilis at different concentrations. researchgate.net A methanolic extract of T. stans demonstrated significant antibacterial effects against tested microorganisms, including resistant species such as P. aeruginosa, S. typhimurium, and K. pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin (B1664943) and gentamicin.

Research into the antimicrobial mechanisms of alkaloids from T. stans has included in silico studies. Docking studies suggest that these alkaloids, including this compound, may exert their antibacterial effects through the inhibition of MurD ligase. MurD ligase is a crucial enzyme in the bacterial cell wall peptidoglycan synthesis pathway, catalyzing the addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine. Inhibition of this enzyme disrupts cell wall synthesis, which is essential for bacterial survival. The docking studies indicated that the alkaloids bind in a similar manner to co-crystallized ligands in the crystal structures of MurD ligase, supporting the hypothesis of MurD inhibition as a potential mechanism of action.

The following table summarizes some reported minimum inhibitory concentrations (MIC) of T. stans methanolic extract against various microorganisms:

| Microorganism | MIC (µg/mL) |

| Pseudomonas aeruginosa | 0.98 |

| Salmonella typhimurium | 1.95 |

| Klebsiella pneumoniae | 0.98 |

| Escherichia coli | 0.98 |

| Staphylococcus aureus | 1.95 |

| Bacillus subtilis | 1.95 |

| Candida albicans | 15.63 |

| Aspergillus flavus | 3.9 |

Cellular Antioxidant Defense System Modulation

Extracts of Tecoma stans, containing this compound and other phytochemicals like phenolic compounds and flavonoids, have exhibited antioxidant activity. nih.govscribd.comuni.lu Antioxidants play a significant role in mitigating oxidative stress, which is implicated in various cellular pathologies. Studies evaluating the antioxidant potential of T. stans extracts using assays such as DPPH• and ABTS•+ radical scavenging have shown potent effects. uni.lu For instance, an aqueous extract demonstrated potent antioxidant effects with low IC50 values in these assays. While the extracts show clear antioxidant potential, the direct role of isolated this compound in modulating specific components of the cellular antioxidant defense system, such as enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), or glutathione (B108866) peroxidase, is not explicitly detailed in the provided search results. The observed antioxidant activity is often attributed to the collective action of the various compounds present in the extracts.

Modulation of Enzyme Activities Associated with Extracellular Matrix Degradation

Tecoma stans extracts have been investigated for their ability to modulate the activity of enzymes involved in the degradation of the extracellular matrix (ECM), such as collagenase, elastase, and hyaluronidase. These enzymes are crucial in processes like tissue remodeling and are implicated in conditions involving ECM breakdown. Studies have shown that T. stans extracts, particularly the ethanolic extract, can significantly inhibit the activity of these enzymes. At a concentration of 1 mg/mL, the absolute ethanolic extract demonstrated high inhibition rates: 89.49% ± 2.96% for collagenase, 94.61% ± 2.33% for elastase, and 82.56% ± 2.27% for hyaluronidase.

The following table summarizes the enzyme inhibition rates of T. stans ethanolic extract:

| Enzyme | Inhibition Rate at 1 mg/mL (%) |

| Collagenase | 89.49 ± 2.96 |

| Elastase | 94.61 ± 2.33 |

| Hyaluronidase | 82.56 ± 2.27 |

This inhibitory activity suggests that T. stans extracts may have potential applications in areas where the modulation of ECM degradation is desirable, although further research is needed to determine the specific contribution of this compound to these effects.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. While this compound has been identified as a key alkaloid potentially responsible for some of the observed biological activities of Tecoma stans, detailed SAR studies specifically focused on this compound and its synthetic or naturally occurring analogues are not extensively described in the provided information. The identification of this compound as a compound contributing to hypoglycemic action in earlier studies nih.gov implies that some level of SAR investigation was likely involved in pinpointing this specific alkaloid from the plant extract. However, comprehensive data detailing systematic structural modifications of this compound and the resulting changes in potency or mechanism for its various activities (glucose uptake, antimicrobial, etc.) were not found within the search results.

Identification of Key Pharmacophores for Specific Biological Activities

Pharmacological Profiling in In Vitro and Ex Vivo Non-Human Biological Systems

Pharmacological profiling in in vitro and ex vivo systems is a crucial step in characterizing the potential biological activities of a compound. These studies allow for the investigation of a compound's effects on isolated tissues, organs, or cells under controlled laboratory conditions, independent of systemic influences present in living organisms panlab.comiworx.comoncodesign-services.com. This approach helps to identify direct tissue or cellular responses and can provide insights into the mechanisms of action panlab.comoncodesign-services.com.

Organ Bath Studies and Isolated Tissue Preparations

Organ bath studies are a classical ex vivo technique used to assess the effects of substances on the contractile activity of isolated muscle tissues, such as smooth, cardiac, or skeletal muscle panlab.comiworx.comscribd.comnih.gov. In these studies, a piece of tissue is suspended in an oxygenated physiological solution within a temperature-controlled bath, and its mechanical responses to the addition of compounds are recorded panlab.comiworx.comsid.ir. This method is widely used in pharmacology and physiology research to investigate tissue function and the effects of pharmacological agents panlab.comnih.gov.

Research has utilized isolated tissue preparations, specifically rat ileum, to investigate the antispasmodic effect of Tecoma stans leaf extract, which contains this compound sid.ir. In these studies, the ileum tissue was mounted in an organ bath, and contractions were induced using agents like KCl or carbachol (B1668302) sid.ir. The cumulative addition of the extract was then observed for its effect on these contractions sid.ir. While these studies focused on the crude extract, they demonstrate the applicability of organ bath methodology to investigate the biological effects of compounds found in Tecoma stans, including this compound. The observed antispasmodic effect of the extract on rat ileum suggests potential interactions with mechanisms regulating smooth muscle contraction sid.ir.

Ex Vivo Cellular Assays (e.g., Rat Adipocytes)

Ex vivo cellular assays involve experimenting on living cells or tissues that have been removed from an organism and maintained in a laboratory setting oncodesign-services.com. These assays offer a simplified system compared to in vivo models, allowing for controlled investigation of cellular responses to specific stimuli or compounds oncodesign-services.com. Rat adipocytes are a type of cell commonly used in ex vivo metabolic assays to study glucose uptake, lipolysis, and other processes related to energy metabolism and insulin sensitivity physiogenex.commerckmillipore.comixcellsbiotech.com.

This compound has been implicated in decreasing blood glucose levels, and studies have explored its potential anti-diabetic activities researchgate.netscribd.comresearchgate.net. While direct detailed research findings specifically on the ex vivo effects of isolated this compound on rat adipocytes were not extensively detailed in the search results, the broader context of this compound's reported hypoglycemic activity and the use of rat adipocytes in metabolic assays physiogenex.comworldscientific.com suggest that such studies would be relevant for understanding this compound's cellular mechanisms related to glucose metabolism. Ex vivo metabolic assays using isolated adipocytes can assess a compound's direct effect on glucose uptake or lipolytic capacity physiogenex.com.

The available information indicates that this compound, as a component of Tecoma stans extracts, has been investigated for its biological activities using in vitro and ex vivo methods, such as organ bath studies on rat ileum sid.ir. Further detailed studies specifically focusing on isolated this compound in ex vivo cellular assays, particularly with rat adipocytes, would provide more precise insights into its direct cellular effects related to its reported anti-diabetic potential.

Advanced Analytical and Bioanalytical Methodologies for Tecomine Research

Quantitative Determination of Tecomine in Biological Matrices

Accurate measurement of this compound concentrations in biological samples is crucial for pharmacokinetic studies, understanding its distribution, and correlating its levels with observed biological effects. Biological matrices such as plasma, urine, and tissue homogenates present significant challenges due to their complex composition and potential for matrix effects.

LC-MS/MS for Sensitive Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantitative analysis of small molecules in biological matrices veedalifesciences.comnih.gov. Its selectivity and sensitivity make it suitable for detecting and quantifying this compound even at low concentrations amidst complex biological backgrounds veedalifesciences.com. The method typically involves chromatographic separation of this compound from the matrix components using a suitable liquid chromatography column, followed by detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode lcms.cz. MRM allows for the specific detection of parent and fragment ions characteristic of this compound, providing high specificity and reducing interference lcms.cz. Sample preparation is a critical step in LC-MS/MS analysis of biological matrices and often involves extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analyte while removing interfering substances nih.govnih.gov.

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique applicable to the analysis of volatile or semi-volatile compounds thermofisher.com. While this compound itself might require derivatization to enhance its volatility and thermal stability for GC analysis, GC-MS can be valuable for its detection and quantification, particularly in certain matrices or for the analysis of volatile metabolites researchgate.netchromatographytoday.com. GC-MS separates compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer thermofisher.com. Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that can be used for compound identification by comparison with mass spectral libraries thermofisher.comchromatographytoday.comnih.gov. GC-MS is well-suited for both targeted and untargeted analysis and can be operated in selected ion monitoring (SIM) mode for increased sensitivity in quantitative analysis thermofisher.com. Sample preparation for GC-MS of biological samples often involves extraction and potentially derivatization steps chromatographytoday.comrjsocmed.com.

Chromatographic Fingerprinting and Metabolomic Profiling of this compound-Containing Extracts

Chromatographic fingerprinting is a crucial approach for the quality control and standardization of complex natural products, including extracts from Tecoma stans that contain this compound scialert.netransomnaturals.com. This technique generates a characteristic chromatographic profile that represents the chemical composition of the extract scialert.net. By comparing the fingerprints of different batches of extracts, consistency and authenticity can be evaluated scialert.netmdpi.com. High-performance liquid chromatography (HPLC) and GC-MS are commonly used for generating chromatographic fingerprints scialert.netransomnaturals.com.

Metabolomic profiling, a more comprehensive approach, aims to identify and quantify a wide range of metabolites present in a biological system or extract nih.gov. Applied to this compound research, metabolomic profiling of Tecoma stans extracts can provide a broader understanding of the co-occurring compounds, potentially revealing synergistic components or markers for quality control researchgate.net. When applied to biological samples treated with this compound, metabolomics can help elucidate the metabolic pathways affected by the compound, providing insights into its mechanism of action sci-hub.seyoutube.com. LC-MS and GC-MS are central to metabolomic studies, allowing for the separation and detection of diverse chemical structures chromatographytoday.comresearchgate.net.

Isotope Labeling Techniques for Metabolic Flux Analysis

Isotope labeling techniques, particularly using stable isotopes like 13C, are powerful tools for studying metabolic pathways and determining metabolic fluxes frontiersin.orgcreative-proteomics.comnih.gov. Metabolic flux analysis (MFA) uses the incorporation and distribution of stable isotopes in metabolites to quantify the rates of reactions within a metabolic network frontiersin.orgnih.govnih.gov. While specific studies applying isotope labeling to this compound's metabolic flux analysis were not found in the search results, the principles of MFA are broadly applicable to understanding how this compound is metabolized and how it might influence endogenous metabolic pathways. By administering isotopically labeled this compound or labeled precursors, researchers can trace the fate of this compound and its metabolic products, providing quantitative data on metabolic transformations frontiersin.orgnih.gov. MS is the primary analytical technique for detecting and quantifying the isotopic enrichment in metabolites frontiersin.org.

High-Throughput Screening Platforms for this compound Activity Assessment

Future Directions and Emerging Research Avenues

Untapped Biological Activities and Novel Molecular Targets

Research into Tecomine has identified several potential biological activities, including hypoglycemic, antioxidant, antimicrobial, and cytotoxic effects ontosight.aiijcrt.orgsmolecule.comresearchgate.net. While its traditional use and some initial studies suggest a role in glucose regulation, the precise molecular targets and mechanisms underlying many of its observed effects are still being elucidated researchgate.netunifi.itsciensage.info.

Studies have indicated this compound's ability to stimulate glucose uptake in rat adipocytes in vitro, suggesting a potential mechanism related to glucose utilization researchgate.netunifi.it. However, in vivo studies in certain animal models have shown conflicting results regarding its direct hypoglycemic effect, sometimes only demonstrating a decrease in plasma cholesterol levels unifi.it. This highlights the need for further research to clarify its effects in vivo and identify the specific cellular and molecular pathways it influences in different physiological contexts.

Beyond its potential antidiabetic properties, this compound has shown antioxidant activity by scavenging free radicals, which could be relevant in managing oxidative stress associated with chronic diseases smolecule.com. Its antimicrobial properties against various pathogens also warrant further investigation to understand its mechanism of action and potential as a natural antimicrobial agent smolecule.comresearchgate.net. Preliminary in vitro studies have also suggested cytotoxic effects on cancer cells, indicating a potential area for future anticancer research smolecule.com.

Identifying the specific protein receptors, enzymes, or signaling molecules that this compound interacts with is a critical future direction. Techniques such as target deconvolution and phenotypic screening, coupled with advanced analytical methods, can help pinpoint these interactions. Understanding the molecular targets will provide a clearer picture of how this compound exerts its biological effects and facilitate the rational design of potential therapeutic applications. Research is also needed to explore other potential biological activities that have not yet been thoroughly investigated.

Advancements in Synthetic Biology for Sustainable Production

The traditional method of obtaining this compound involves extraction from Tecoma stans plants smolecule.com. However, factors such as geographical distribution, environmental conditions, and the relatively low concentration of the compound in plant tissues can limit sustainable and large-scale production nih.govfrontiersin.org. Advancements in synthetic biology offer promising avenues to address these challenges by enabling the sustainable and efficient production of natural products, including alkaloids, in engineered microbial hosts frontiersin.orgnih.govgenscript.comnih.gov.

Synthetic biology approaches involve designing and constructing artificial biological systems or re-designing existing ones to perform specific tasks, such as producing complex molecules bio.org. This could involve engineering microorganisms like bacteria or yeast to express the genes responsible for the biosynthesis of this compound frontiersin.orggenscript.com. By understanding the biosynthetic pathway of this compound in Tecoma stans, researchers can potentially transfer these genes into a microbial chassis, creating a "cell factory" for this compound production genscript.com.

This approach offers several advantages, including potentially higher yields, consistent product quality, reduced reliance on plant cultivation, and a more controlled and scalable production process genscript.com. Future research in this area will focus on identifying and characterizing the complete set of enzymes and genes involved in this compound biosynthesis, optimizing metabolic pathways in host organisms, and developing efficient fermentation and purification processes.

Integration of Computational Chemistry and Artificial Intelligence in this compound Research

Computational chemistry and artificial intelligence (AI) are increasingly powerful tools in drug discovery and natural product research utoronto.catec.mxcolumbia.edunih.gov. Integrating these technologies into this compound research can significantly accelerate the understanding of its properties, potential activities, and interactions.

Computational chemistry techniques, such as molecular docking and dynamics simulations, can be used to predict how this compound interacts with potential molecular targets, providing insights into its mechanism of action at an atomic level scilit.comresearchgate.net. This can help prioritize experimental studies and reduce the time and resources required for traditional screening methods. For example, in silico studies have been used to explore the binding of Tecoma stans alkaloids to bacterial enzymes, suggesting potential antibacterial mechanisms scilit.com.

AI, particularly machine learning, can be applied to analyze large datasets related to this compound's chemical structure, biological activity data from various studies, and information on related compounds columbia.edunih.gov. AI algorithms can identify patterns and correlations that may not be apparent through traditional analysis, potentially leading to the discovery of new biological activities, the prediction of off-target effects, or the identification of structural modifications that could enhance desired properties columbia.edu.

Future research will likely involve using computational chemistry to design novel this compound analogs with improved efficacy or specificity and employing AI to predict their synthesis routes and potential biological profiles. AI can also be used to analyze complex biological data from experiments, such as genomics or proteomics data, to understand the broader impact of this compound on cellular pathways. The integration of these computational approaches can streamline the research process, from target identification to lead optimization.

Exploration of this compound's Role in Plant-Environment Interactions

While research has primarily focused on the potential pharmacological applications of this compound, its natural role within the Tecoma plant and its interactions with the environment represent an important area for future study julius-kuehn.deunimi.itcatrin.com. Plants produce a wide array of secondary metabolites, including alkaloids like this compound, which often play crucial roles in their survival, defense mechanisms, and interactions with other organisms julius-kuehn.denih.gov.

This compound's presence in Tecoma stans suggests it may have a function in the plant's defense against herbivores, pathogens, or competing plants julius-kuehn.de. Research could investigate the concentration and distribution of this compound in different plant tissues and at various developmental stages, as well as how its production is influenced by environmental factors such as light, water availability, or the presence of pests and diseases nih.gov.

Furthermore, this compound might play a role in the plant's interactions with beneficial organisms, such as pollinators or symbiotic microbes in the rhizosphere julius-kuehn.de. Understanding these ecological roles can provide insights into the evolutionary pressures that led to this compound production and could potentially reveal new applications or inspire the development of environmentally friendly pest control strategies. Future studies could involve ecological experiments, chemical analysis of plant exudates and tissues under different environmental conditions, and investigations into the bioactivity of this compound against specific plant pests or pathogens.

Synergistic Effects of this compound within Complex Botanical Extracts

This compound is one of many compounds found in Tecoma stans extracts, which also contain other alkaloids, flavonoids, phenols, and terpenoids ijcrt.orgmdpi.com. Traditional medicine often utilizes whole plant extracts, suggesting that the therapeutic effects may result from the synergistic interactions of multiple compounds rather than the action of a single isolated molecule google.com.

Future research should delve deeper into the complex interactions between this compound and other phytochemicals present in Tecoma stans extracts. This could involve systematically investigating the biological activities of different combinations of isolated compounds, as well as studying the effects of standardized extracts with known compositions. Understanding these synergistic effects is crucial for validating the traditional uses of Tecoma stans and for developing multi-component botanical formulations with enhanced therapeutic benefits. Techniques such as high-throughput screening of compound combinations and advanced data analysis methods will be valuable in this endeavor.

Q & A

Q. What experimental methodologies are recommended for synthesizing Tecomine and verifying its purity?

To synthesize this compound, follow a reproducible protocol with rigorous characterization:

- Step 1 : Optimize reaction conditions (solvent, temperature, catalysts) based on literature precedents for analogous alkaloids. Include controls for side reactions .

- Step 2 : Purify via column chromatography or recrystallization, monitoring purity via TLC/HPLC.

- Step 3 : Confirm identity using NMR (¹H, ¹³C, 2D-COSY), IR, and high-resolution mass spectrometry (HRMS). Compare spectral data with published benchmarks .

Q. Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | 400-600 MHz, CDCl₃ | Structural elucidation | |

| HRMS | ESI⁺/ESI⁻, m/z accuracy < 2 ppm | Molecular formula confirmation | |

| HPLC | C18 column, UV detection | Purity assessment (>95%) |

Q. How should researchers design initial bioactivity assays for this compound?

- Hypothesis-driven approach : Prioritize targets based on structural analogs (e.g., indole alkaloids with antimicrobial activity).

- Assay selection : Use in vitro models (e.g., bacterial MIC assays, enzyme inhibition) with positive/negative controls. Replicate experiments ≥3 times to assess variability .

- Dose-response analysis : Test logarithmic concentrations (1–100 µM) to calculate IC₅₀/EC₅₀ values. Use nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions